2-(2-Fluoro-6-nitrophenyl)acetic acid is an organic compound with the molecular formula and a molecular weight of 199.14 g/mol. This compound is characterized by its unique functional groups, including a carboxylic acid, a nitro group, and a fluorine atom attached to a phenyl ring. It is primarily utilized in research settings due to its potential applications in organic synthesis and medicinal chemistry .
This compound can be classified as an aromatic carboxylic acid due to the presence of the carboxylic acid group (-COOH) attached to an aromatic ring. Its synthesis often involves the nitration of phenylacetic acid derivatives, which are then fluorinated . The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of 2-(2-fluoro-6-nitrophenyl)acetic acid typically involves multiple steps:
The molecular structure of 2-(2-fluoro-6-nitrophenyl)acetic acid features a phenyl ring with both a fluorine atom and a nitro group substituting hydrogen atoms at specific positions. The structural representation can be expressed using various notations:
InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-]
This indicates a complex arrangement conducive to various chemical reactions and interactions .
2-(2-Fluoro-6-nitrophenyl)acetic acid participates in several chemical reactions:
The mechanism of action for 2-(2-fluoro-6-nitrophenyl)acetic acid primarily revolves around its reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (fluorine) groups on the aromatic ring. These functional groups influence its electrophilicity and nucleophilicity during chemical reactions:
The physical properties of 2-(2-fluoro-6-nitrophenyl)acetic acid include:
Chemical properties include:
2-(2-Fluoro-6-nitrophenyl)acetic acid has several applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0